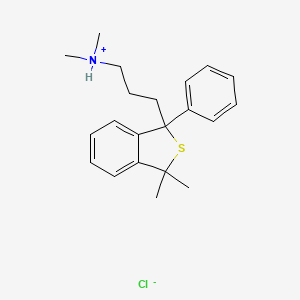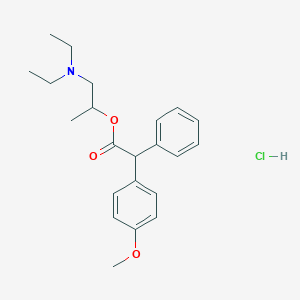
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) is a complex organic compound with a unique structure that combines a diethylamino group, a methoxyphenyl group, and a phenylacetate moiety
Méthodes De Préparation
The synthesis of 1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) involves several steps. One common synthetic route includes the reaction of diethylamine with 2-chloropropane to form 1-(diethylamino)propan-2-ol. This intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride to yield the desired ester. The final step involves the addition of hydrogen chloride to form the hydrochloride salt of the compound.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the methoxyphenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with specific therapeutic targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects. The methoxyphenyl and phenylacetate moieties contribute to the compound’s overall structure and influence its binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) can be compared with similar compounds such as:
1-(Diethylamino)propan-2-yl (4-methoxyphenoxy)acetate: This compound has a similar structure but with a methoxyphenoxy group instead of a methoxyphenyl group, leading to different chemical and biological properties.
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)acetate:
The uniqueness of 1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.
Propriétés
Numéro CAS |
5497-39-2 |
|---|---|
Formule moléculaire |
C22H30ClNO3 |
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
1-(diethylamino)propan-2-yl 2-(4-methoxyphenyl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H29NO3.ClH/c1-5-23(6-2)16-17(3)26-22(24)21(18-10-8-7-9-11-18)19-12-14-20(25-4)15-13-19;/h7-15,17,21H,5-6,16H2,1-4H3;1H |
Clé InChI |
BZAMBFZFZNCHQE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(C)OC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


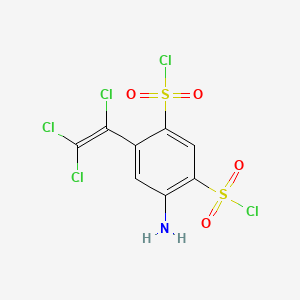
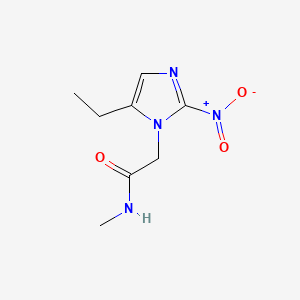

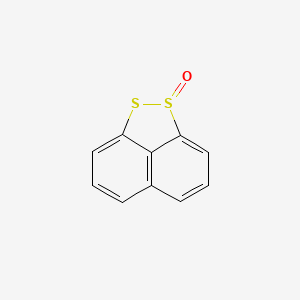
![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
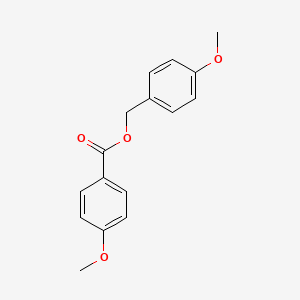
![1-(Azepan-1-yl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylethanone](/img/structure/B13756378.png)

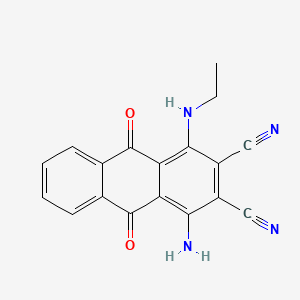
![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)
![2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide](/img/structure/B13756412.png)

